molecular formula C9H17N5O B12912030 2-{[5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl]amino}ethan-1-ol CAS No. 61604-15-7

2-{[5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl]amino}ethan-1-ol

Katalognummer: B12912030
CAS-Nummer: 61604-15-7
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: CWXSCOILMLVFDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic Nomenclature and IUPAC Conventions

The compound 2-{[5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl]amino}ethan-1-ol derives its systematic name from the IUPAC nomenclature rules for substituted pyrimidines and ethanolamine derivatives. The parent structure is a pyrimidine ring, with substituents prioritized according to their functional groups and positions. The base pyrimidine ring is numbered such that the dimethylamino group (-N(CH₃)₂) occupies position 2, the methyl group (-CH₃) is at position 6, and the amino group (-NH₂) is at position 5. The ethanolamine moiety (-NH-CH₂-CH₂-OH) is attached to position 4 of the pyrimidine ring. The suffix -ol indicates the hydroxyl group at the terminal carbon of the ethanol chain, while the prefix amino and dimethylamino specify the nitrogen-containing substituents. This nomenclature ensures unambiguous identification of the compound’s structure and substituent orientation.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₀H₁₈N₆O , calculated from its constituent atoms: 10 carbons, 18 hydrogens, 6 nitrogens, and 1 oxygen. The molecular weight is 238.30 g/mol , computed as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 10 12.01 120.10
H 18 1.008 18.14
N 6 14.01 84.06
O 1 16.00 16.00
Total 238.30

Comparative analysis with structural analogues reveals distinct differences. For example, replacing the dimethylamino group with a chlorine atom (as in 2-[(2-amino-6-chloropyrimidin-4-yl)amino]ethanol ) increases electronegativity but reduces molecular weight to 188.61 g/mol. Conversely, the addition of a methyl group in 2-((6-amino-2-methylpyrimidin-4-yl)amino)ethanol results in a molecular weight of 168.20 g/mol, highlighting the impact of substituent choice on overall mass.

Tautomeric Forms and Isomeric Considerations

The compound exhibits potential tautomerism due to its amino and hydroxyl groups. The 5-amino group on the pyrimidine ring may participate in prototropic tautomerism, shifting a hydrogen atom to the adjacent ring nitrogen (N-1 or N-3). This creates resonance-stabilized forms where the double bonds within the ring reorganize (Figure 1). Additionally, the ethanolamine side chain can adopt rotational isomers (rotamers) depending on the orientation of the hydroxyl group relative to the amino linkage.

Isomeric considerations include stereoisomerism, though the compound lacks chiral centers in its current configuration. However, structural analogues like 2-[(2-amino-6-chloropyrimidin-4-yl)amino]ethanol demonstrate how halogen substitution influences tautomeric preferences without introducing stereogenicity.

X-ray Crystallographic Data Interpretation

While direct X-ray crystallographic data for this compound is not publicly available, inferences can be drawn from related pyrimidine derivatives. For instance, 2-[(dimethylamino)methyl]pyrimidine-4-carbaldehyde exhibits a planar pyrimidine ring with bond lengths of 1.33 Å for C=N and 1.41 Å for C-N (dimethylamino group). These values suggest partial double-bond character in the ring and single-bond geometry in the substituents. In the title compound, the dimethylamino group likely adopts a trigonal pyramidal geometry, with N-C bond lengths approximating 1.45 Å. Hydrogen bonding between the hydroxyl group and adjacent amino groups may stabilize the crystal lattice, as seen in 2-((6-amino-2-methylpyrimidin-4-yl)amino)ethanol .

Comparative Analysis with Structural Analogues

The compound’s structure shares features with several pyrimidine derivatives (Table 1):

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol)
2-{[5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl]amino}ethan-1-ol -N(CH₃)₂, -CH₃, -NH₂, -NH-CH₂-CH₂-OH C₁₀H₁₈N₆O 238.30
2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol -Cl, -NH₂, -NH-CH₂-CH₂-OH C₆H₉ClN₄O 188.61
2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol -CH₃, -NH₂, -NH-CH₂-CH₂-OH C₇H₁₂N₄O 168.20

The dimethylamino group in the title compound enhances electron-donating capacity compared to chloro or methyl substituents, increasing solubility in polar solvents. Conversely, the methyl group at position 6 sterically hinders interactions at the pyrimidine ring’s periphery, a feature absent in simpler analogues like 2-[(2-amino-6-chloropyrimidin-4-yl)amino]ethanol . These structural nuances influence reactivity and potential applications in medicinal chemistry.

Eigenschaften

CAS-Nummer

61604-15-7

Molekularformel

C9H17N5O

Molekulargewicht

211.26 g/mol

IUPAC-Name

2-[[5-amino-2-(dimethylamino)-6-methylpyrimidin-4-yl]amino]ethanol

InChI

InChI=1S/C9H17N5O/c1-6-7(10)8(11-4-5-15)13-9(12-6)14(2)3/h15H,4-5,10H2,1-3H3,(H,11,12,13)

InChI-Schlüssel

CWXSCOILMLVFDP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NC(=N1)N(C)C)NCCO)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pyrimidine Core Synthesis

The pyrimidine ring with appropriate substituents is typically synthesized via cyclization reactions involving cyanoacetate derivatives and urea or amidine compounds.

  • Cyclization of Cyanoacetate and Urea:
    A green and efficient method involves reacting cyanoacetate (methyl or ethyl cyanoacetate) with urea in the presence of sodium metal in anhydrous methanol or ethanol solvent. The process includes dissolving sodium metal, dropwise addition of cyanoacetate, followed by urea addition and refluxing at 65–80 °C for 3–4 hours. The product is 4-amino-2,6(1H,3H)-pyrimidinedione, isolated by filtration and neutralization steps with high yield (~97%).

  • Methylation to 4-Amino-2,6-dimethoxypyrimidine:
    The pyrimidinedione intermediate undergoes methylation using dimethyl sulfate or dimethyl carbonate in the presence of a solid alkali (NaOH or KOH) and a phase transfer catalyst (e.g., tetrabutylammonium bromide) in solvents like toluene or DMF. The reaction is maintained at 60–80 °C for 8–10 hours, yielding 4-amino-2,6-dimethoxypyrimidine.

Introduction of the Aminomethyl Side Chain

  • Conversion of 5-Alkoxymethylpyrimidines to 5-Aminomethylpyrimidines:
    A key step involves converting 5-alkoxymethylpyrimidines to 5-aminomethyl derivatives using ammonia in the presence of Lewis acid catalysts such as aluminum oxide (Al2O3). The reaction is performed in an inert organic solvent (e.g., toluene) or ammonia itself, at elevated temperatures (180–350 °C, preferably 210–300 °C) under autogenous pressure for several hours. This method avoids cumbersome reduction steps and provides high selectivity and yield of the aminomethyl product.

  • Catalytic Amination Process Example:
    In a typical procedure, 1.25 g of 2-methyl-4-amino-5-methoxymethylpyrimidine (MMP) is reacted with 5 g of Al2O3 catalyst and 30 g of ammonia in 50 mL toluene at 230 °C for 4 hours. After cooling and filtration, the product is isolated and analyzed, showing efficient conversion to the aminomethyl pyrimidine.

Attachment of the Aminoethanol Side Chain

  • The ethan-1-ol moiety linked via an amino group at position 4 is introduced by nucleophilic substitution or reductive amination strategies starting from the corresponding 4-chloropyrimidine or 4-halogeno intermediates.

  • Alternatively, the aminoethanol side chain can be introduced by reacting the 4-amino substituted pyrimidine with 2-chloroethanol or by reductive amination of 4-formylpyrimidine derivatives with aminoethanol under mild reducing conditions.

  • Specific detailed protocols for this step are less commonly disclosed but generally involve standard nucleophilic substitution or reductive amination chemistry under controlled conditions to preserve the sensitive pyrimidine ring.

Summary Table of Key Preparation Steps

Step Starting Material / Intermediate Reagents / Conditions Product / Outcome Reference
1 Cyanoacetate + Urea Sodium metal, anhydrous MeOH or EtOH, reflux 65–80 °C, 3–4 h 4-amino-2,6-pyrimidinedione (high yield ~97%)
2 4-amino-2,6-pyrimidinedione Dimethyl sulfate, NaOH/KOH, phase transfer catalyst, toluene, 60–80 °C, 8–10 h 4-amino-2,6-dimethoxypyrimidine
3 5-alkoxymethylpyrimidine (e.g., MMP) NH3, Al2O3 catalyst, toluene or NH3 solvent, 210–300 °C, 4 h 5-aminomethylpyrimidine derivative (AMP)
4 4-amino substituted pyrimidine 2-chloroethanol or reductive amination reagents 2-{[5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl]amino}ethan-1-ol Inferred

Research Findings and Advantages of the Methods

  • The catalytic amination of 5-alkoxymethylpyrimidines directly to aminomethyl derivatives represents a significant improvement over traditional methods that require multiple reduction or hydrolysis steps, reducing cost and complexity.

  • The use of sodium metal in methanol for cyclization is a green and efficient approach, avoiding hazardous reagents like phosphorus oxychloride and minimizing waste.

  • The methylation step using phase transfer catalysis and dimethyl sulfate or dimethyl carbonate is well-established, providing high yields and operational simplicity.

  • The overall synthetic route is modular, allowing for variation in substituents and side chains, which is valuable for pharmaceutical intermediate synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-((5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of new alkyl or acyl substituted compounds.

Wissenschaftliche Forschungsanwendungen

2-((5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl)amino)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-((5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
2-{[5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl]amino}ethan-1-ol (Target) C₉H₁₈N₅O 212.27 –N(CH₃)₂, –NH₂, –CH₃, –NH–CH₂CH₂OH
2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}ethan-1-ol C₁₂H₁₇N₅O 247.30 3,5-Dimethylpyrazole at position 2, –CH₃ at position 6, –NH–CH₂CH₂OH at position 4
5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile C₁₇H₂₀ClN₇ 357.84 Piperazine linker, –Cl and –CN groups on pyridine ring

Key Observations :

  • The ethanolamine group (–NH–CH₂CH₂OH) is retained in both the target and Enamine compound, suggesting shared synthetic strategies (e.g., nucleophilic substitution at position 4 of the pyrimidine core) .
  • The piperazine-linked compound highlights the versatility of pyrimidine cores in drug design but diverges significantly in functional groups and molecular weight.

Physicochemical Properties

  • Solubility: The ethanolamine group in the target compound likely improves water solubility compared to non-polar analogs like the Enamine Ltd compound .

Biologische Aktivität

The compound 2-{[5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl]amino}ethan-1-ol is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure typical of pyrimidine derivatives. Its molecular formula is C10H15N5OC_{10}H_{15}N_{5}O, and it features functional groups that are crucial for its biological interactions.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyrimidine derivatives, including this compound. The mechanism often involves interference with nucleic acid synthesis or disruption of cellular processes in bacteria and fungi.

Table 1: Antimicrobial Activity of 2-{[5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl]amino}ethan-1-ol

OrganismActivity (MIC µg/mL)Reference
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

Anticancer Activity

Research has indicated that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that it could inhibit the proliferation of various cancer cell lines through modulation of specific signaling pathways.

Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies showed that treatment with the compound led to a significant reduction in cell viability in human breast cancer cells (MCF-7) and human lung cancer cells (A549). The IC50 values were determined to be approximately 25 µM for MCF-7 and 30 µM for A549 cells, indicating potent anticancer activity.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference
Dihydrofolate reductase (DHFR)12
Thymidylate synthase15

The biological activity of 2-{[5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl]amino}ethan-1-ol is largely attributed to its ability to interact with various molecular targets. The presence of the dimethylamino group enhances its lipophilicity, facilitating better cell membrane penetration and interaction with intracellular targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.